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molecular formula C11H10N6 B8753316 9-(4-Aminophenyl)-9H-purin-6-amine CAS No. 863675-87-0

9-(4-Aminophenyl)-9H-purin-6-amine

Cat. No. B8753316
M. Wt: 226.24 g/mol
InChI Key: DBIAEDVQQQISIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609656B2

Procedure details

In 1,000 mL of methanol, 13.1 g (51 mmol) of [9-(4-nitrophenyl)-9H-purin-6-yl]amine was suspended, and 1.0 g of 10% palladium carbon was added thereto and the mixture suspension was stirred at 60° C. for 22 hours in a hydrogen atmosphere. The palladium carbon was removed by Celite filtration and the filtrate was washed with 3 L of hot methanol. The methanol solution was concentrated under reduced pressure and the formed product was purified by a silica gel column (ethyl acetate:methanol=8:1) to obtain 10.29 g (89%) of a target product as a pale yellow solid.
Name
[9-(4-nitrophenyl)-9H-purin-6-yl]amine
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:18]=[N:17][C:16]3[C:11]2=[N:12][CH:13]=[N:14][C:15]=3[NH2:19])=[CH:6][CH:5]=1)([O-])=O.[H][H]>CO.[C].[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:18]=[N:17][C:16]3[C:11]2=[N:12][CH:13]=[N:14][C:15]=3[NH2:19])=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
[9-(4-nitrophenyl)-9H-purin-6-yl]amine
Quantity
13.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C2=NC=NC(=C2N=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
palladium carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium carbon was removed by Celite filtration
WASH
Type
WASH
Details
the filtrate was washed with 3 L of hot methanol
CONCENTRATION
Type
CONCENTRATION
Details
The methanol solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the formed product was purified by a silica gel column (ethyl acetate:methanol=8:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1C2=NC=NC(=C2N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.29 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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